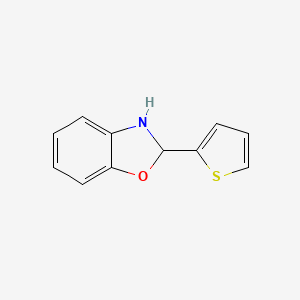

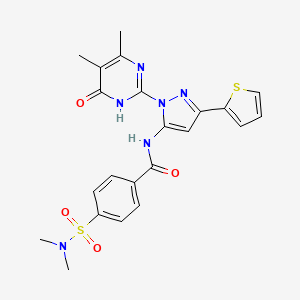

![molecular formula C21H13Cl2N3O3S B2520870 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide CAS No. 922829-30-9](/img/structure/B2520870.png)

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that can include the formation of intermediate products, cyclization, and coordination with metal ions. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives involves a one-pot reaction with potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These intermediates are then oxidized using copper(II) chloride to form N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which upon coordination with copper(II) ions, yield copper(II) complexes . Similarly, novel heterocycles can be synthesized using a base-mediated, one-pot heterocyclization method starting with o-nitroheterocyclic aldehydes . Additionally, benzoxazoles, benzothiazoles, and related compounds can be synthesized from o-aminophenols or o-aminothiophenol with orthoesters in the presence of Bi(III) salts under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. X-ray single-crystal diffraction is a common technique used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles in these molecules. For example, the crystal structures of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes were determined, revealing a stable planar geometry around the central copper ion . The crystal structure of (3S, 5R,7aR)-5-(benzotriazol-1-yl)-3-phenyl-[2,1-b]oxazolopyrrolidine was also confirmed by X-ray crystallography .

Chemical Reactions Analysis

The reactivity of synthesized compounds can lead to the formation of a wide variety of new heterocyclic compounds. For instance, 1,3,4-thiadiazole-enaminone can react with nitrogen nucleophiles to yield substituted thiadiazole derivatives or with carbon nucleophiles to afford respective 1,3,4-thiadiazoles . The reactivity of enaminones can also lead to the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are influenced by their molecular structure. These properties can include solubility, melting points, and reactivity towards other chemicals. The cytotoxicity of these compounds against human cancer cell lines is a significant property, especially for potential therapeutic applications. For example, the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity against certain cancer cell lines . Some of the newly synthesized compounds also exhibited moderate effects against bacterial and fungal species .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Biological Activity

Research in the field of heterocyclic chemistry often explores the synthesis of novel compounds with potential biological activities. For example, the synthesis of heterocyclic compounds such as N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives has been reported, where these compounds were characterized and evaluated for their antibacterial and antifungal activities (Patel & Patel, 2015). Such studies underline the importance of synthetic chemistry in developing new molecules with potential therapeutic applications.

Kinase Inhibition for Therapeutic Targets

Another significant area of research involves the identification and evaluation of kinase inhibitors for therapeutic purposes. Compounds with a structure similar to the query have been investigated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating potential as selective and efficacious inhibitors with promising pharmacokinetic properties and in vivo efficacy in carcinoma models (Borzilleri et al., 2006).

Molecular Docking and Antimicrobial Activity

The use of molecular docking techniques to screen compounds for biological activity is an emerging field that combines computational biology and chemistry. For instance, newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been screened against various proteins, revealing moderate to good binding energies and exhibiting antimicrobial and antioxidant activity (Flefel et al., 2018).

Electrochromic Materials and Low Bandgap Polymers

Research into materials science often focuses on the synthesis of compounds for specific applications, such as electrochromic materials. Thiadiazolo[3,4-c]pyridine derivatives have been investigated for their electron-accepting ability, offering potential advantages in developing donor-acceptor-type conjugated polymers for electrochromic applications, demonstrating lower bandgaps and favorable redox activity (Ming et al., 2015).

Synthesis and Antimicrobial Evaluation

The synthesis of new compounds and their evaluation for antimicrobial activity continues to be a critical area of research, aiming at addressing the growing concern over antibiotic resistance. Novel thienopyrimidine derivatives have been synthesized and assessed for their antimicrobial efficacy, showcasing the importance of chemical synthesis in discovering new antimicrobial agents (Bhuiyan et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

2,4-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2N3O3S/c22-13-3-4-14(15(23)6-13)20(27)26(10-12-2-1-5-24-9-12)21-25-16-7-17-18(29-11-28-17)8-19(16)30-21/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNGNKQEORMEAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=C(C=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2520789.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2520792.png)

![N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2520793.png)

![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)

![1-[3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]prop-2-en-1-one](/img/structure/B2520800.png)

![3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2520801.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2520804.png)

![4-Chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/no-structure.png)